![molecular formula C16H20N2O5S B7531502 4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine](/img/structure/B7531502.png)
4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as a sulfonamide-based compound and has been studied for its potential applications in various fields, including medicine and agriculture. In
Wirkmechanismus
The mechanism of action of 4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes involved in the inflammatory response. It may also work by inhibiting the growth of certain plant species by interfering with their metabolic processes.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine has both biochemical and physiological effects. In terms of its biochemical effects, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response. In terms of its physiological effects, it has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine. One area of research is to further explore its potential as an anti-inflammatory agent in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Another area of research is to explore its potential as a herbicide and to study its effects on different plant species. Additionally, future research could focus on understanding the compound's mechanism of action and identifying potential targets for its activity.
Synthesemethoden
The synthesis of 4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine involves the reaction of 4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonyl chloride with morpholine in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
The sulfonamide-based compound, 4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine, has been studied for its potential applications in various fields of science. One of the primary areas of research has been in the field of medicine. Studies have shown that this compound has potential as an anti-inflammatory agent, and it has been studied for its potential use in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis.
In addition to its potential medical applications, this compound has also been studied for its potential use in agriculture. Studies have shown that it has potential as a herbicide, and it has been studied for its ability to inhibit the growth of certain plant species.
Eigenschaften
IUPAC Name |
4-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-12-13(2)23-16(17-12)11-22-14-3-5-15(6-4-14)24(19,20)18-7-9-21-10-8-18/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNXSFCADULOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

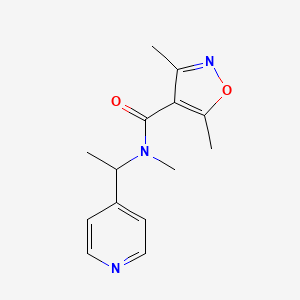

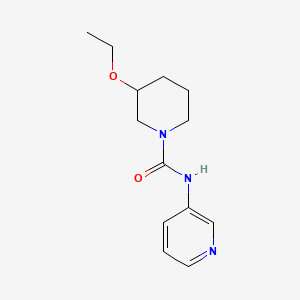
![1-(1-methylpiperidin-3-yl)-3-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]urea](/img/structure/B7531441.png)

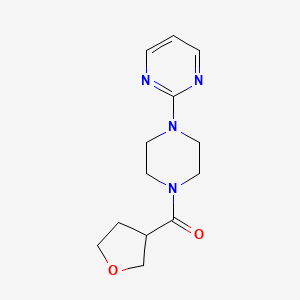
![N-[3-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7531467.png)
![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B7531481.png)
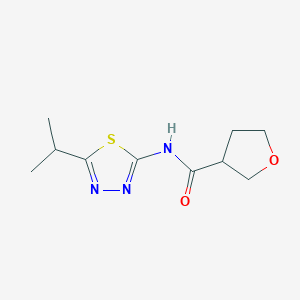
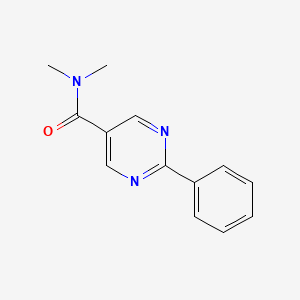

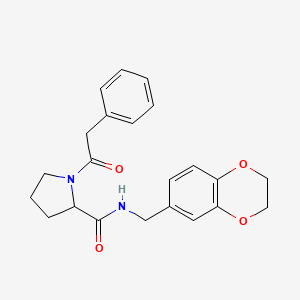
![4-(3-Methyl-5-nitroimidazol-4-yl)-4-azatricyclo[4.3.1.13,8]undecane](/img/structure/B7531533.png)
![N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531536.png)